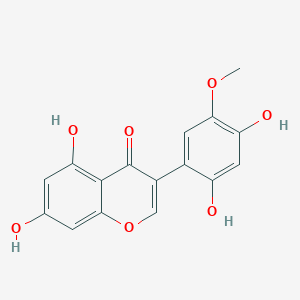
Piscerygenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piscerygenin is an isoflavonoid compound that can be isolated from the root bark of the plant Piscidia erythrina . It is a naturally occurring product with a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . Isoflavonoids are known for their diverse biological activities, making this compound a compound of interest in various scientific fields.
Méthodes De Préparation
Piscerygenin is primarily obtained through natural extraction from the root bark of Piscidia erythrina . The extraction process involves the use of organic solvents to isolate the compound from the plant material. There are no widely documented synthetic routes for this compound, as it is mainly sourced from its natural origin .
Analyse Des Réactions Chimiques
Piscerygenin, like other isoflavonoids, can undergo various chemical reactions. Some of the common reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroisoflavonoids. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers and esters. Reagents like alkyl halides and acyl chlorides are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Piscerygenin has several scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound for understanding the behavior of isoflavonoids.
Biology: In biological research, this compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound is explored for its potential therapeutic effects
Industry: In the industrial sector, this compound can be used as a natural additive in cosmetics and personal care products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of Piscerygenin involves its interaction with various molecular targets and pathways. Isoflavonoids like this compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Piscerygenin can be compared with other similar isoflavonoid compounds, such as genistein, daidzein, and biochanin A. These compounds share structural similarities but differ in their specific biological activities and potency. For example:
Genistein: Known for its strong estrogenic activity and potential anticancer properties.
Daidzein: Exhibits estrogenic activity and is studied for its effects on bone health.
Biochanin A: Has antioxidant and anti-inflammatory properties, similar to this compound.
This compound’s uniqueness lies in its specific source (Piscidia erythrina) and its distinct combination of biological activities.
Propriétés
Formule moléculaire |
C16H12O7 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
3-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(10(18)5-11(13)19)9-6-23-14-3-7(17)2-12(20)15(14)16(9)21/h2-6,17-20H,1H3 |
Clé InChI |
OEWYVOHIQUVAAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
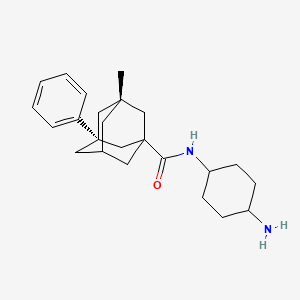
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
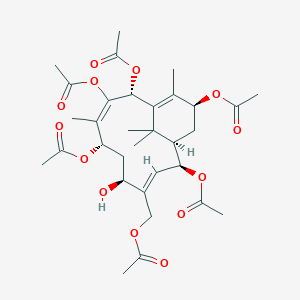
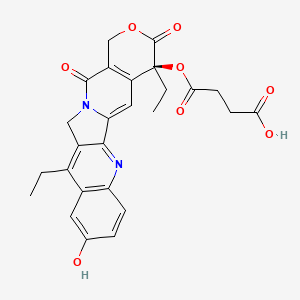
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)

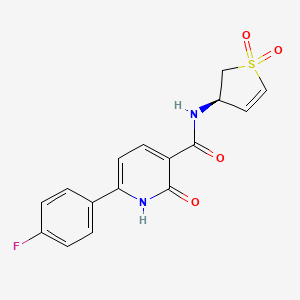

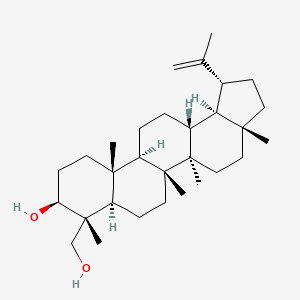
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)



